Technical Monograph: 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8)
Technical Monograph: 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8)
The Masked Aldehyde Scaffold in PARP Inhibitor Synthesis
Executive Summary
4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8 ) is a critical halogenated building block used primarily in the pharmaceutical development of Poly (ADP-ribose) polymerase (PARP) inhibitors. It serves as a stable, "masked" precursor to 4-formyl-3-fluorobenzonitrile (CAS 105942-10-7), a highly reactive aldehyde intermediate required for the synthesis of Talazoparib (BMN-673).
This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound, emphasizing its role in overcoming stability challenges associated with fluorinated benzaldehydes during large-scale manufacturing.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Chemical Name | 4-(Dibromomethyl)-3-fluorobenzonitrile |
| CAS Number | 1146699-62-8 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75–80 °C (Typical range for benzyl bromides of this class) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), Geminal Dibromide (-CHBr₂) |
Synthesis & Reaction Mechanism[3][4][5]
The synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile is typically achieved via a radical substitution pathway (Wohl-Ziegler reaction), followed by its controlled hydrolysis to release the aldehyde functionality.
The Wohl-Ziegler Bromination Protocol
The formation of the geminal dibromide is driven by the double bromination of the benzylic methyl group on 4-methyl-3-fluorobenzonitrile .
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Reagents: N-Bromosuccinimide (NBS) (2.1–2.5 eq), AIBN or Benzoyl Peroxide (catalytic).
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Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (more eco-friendly alternative).
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Mechanism:
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Initiation: Homolytic cleavage of the radical initiator generates radicals.
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Propagation (Step 1): Abstraction of a benzylic hydrogen forms a benzylic radical, which reacts with Br₂ (generated in situ from NBS) to form the monobromo intermediate (CAS 105942-09-4).
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Propagation (Step 2): The electron-withdrawing nature of the first bromine atom actually destabilizes the transition state slightly, but with excess NBS and heat, a second bromination occurs at the same carbon, yielding the gem-dibromide.
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Hydrolysis: The "Unmasking" Step
The gem-dibromide is a synthetic equivalent of a carbonyl group. Hydrolysis converts it to the aldehyde.[1][2]
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Reagents: AgNO₃/H₂O (lab scale) or CaCO₃/H₂O (process scale) in refluxing ethanol/water.
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Mechanism:
-
Nucleophilic attack by water displaces bromide ions.
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Formation of a gem-diol intermediate (unstable).[3]
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Spontaneous dehydration of the gem-diol yields 4-formyl-3-fluorobenzonitrile .
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Reaction Pathway Visualization
Figure 1: Stepwise synthesis from the methyl precursor to the active aldehyde via the dibromo intermediate.
Applications in Drug Discovery: Talazoparib Synthesis[8]
The primary utility of CAS 1146699-62-8 is in the convergent synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in oncology.
Why Use the Dibromo Intermediate?
Directly sourcing or storing the aldehyde (4-formyl-3-fluorobenzonitrile) presents challenges:
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Oxidation Sensitivity: Benzaldehydes, especially electron-deficient ones, easily oxidize to benzoic acids (e.g., 4-cyano-2-fluorobenzoic acid) upon exposure to air.
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Process Control: The gem-dibromide is a crystalline solid that is chemically stable under anhydrous storage. It can be hydrolyzed in situ immediately prior to the condensation step, ensuring high purity of the electrophile.
Convergent Synthesis Workflow
The aldehyde generated from the dibromo compound is condensed with a phthalazinone core (often a phosphonate via Horner-Wadsworth-Emmons reaction or direct condensation) to build the Talazoparib scaffold.
Key Interaction:
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Electrophile: 4-Formyl-3-fluorobenzonitrile (derived from CAS 1146699-62-8).
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Nucleophile: Phthalazinone/Triazole fragment.[4]
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Result: Formation of the C-C bond linking the aryl "cap" to the PARP-binding pharmacophore.
Analytical Characterization
To validate the identity of 4-(Dibromomethyl)-3-fluorobenzonitrile versus its mono-bromo or aldehyde counterparts, use the following spectroscopic markers:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 6.6 – 6.9 ppm (s, 1H) | Characteristic singlet for the benzylic proton (-CHBr₂). Distinct from -CH₂Br (~4.5 ppm) and -CHO (~10.0 ppm). |
| ¹³C NMR | δ ~35–45 ppm | Carbon shift for the -CHBr₂ group. |
| IR Spectroscopy | ~2230 cm⁻¹ | Strong nitrile (-CN) stretch. |
| Mass Spec | M+, M+2, M+4 | Distinctive isotopic pattern (1:2:1 ratio) due to two Bromine atoms. |
Handling, Stability & Safety
Hazard Identification[10]
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Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent. It attacks mucous membranes and eyes.
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Corrosive: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to tissue and metal.
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Skin Sensitizer: Direct contact can cause severe dermatitis.
Storage Protocols
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Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture will trigger slow hydrolysis, releasing HBr and degrading the solid.
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Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.
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Container: Glass or Teflon-lined containers. Avoid metals that corrode in the presence of trace HBr.
Emergency Protocol
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Spill: Do not dry sweep. Cover with soda ash or lime to neutralize potential acid generation.
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Eye Contact: Flush immediately with water for 15 minutes. Medical attention is mandatory due to lachrymatory nature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16659119, 4-(Dibromomethyl)-3-methoxybenzonitrile (Analogous Structure Reference). Retrieved from [Link]
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Wang, B., et al. (2015). Process for the preparation of Talazoparib and intermediates thereof. WO Patent Application WO2015069851.[5] (Describes the use of fluorobenzaldehydes in Talazoparib synthesis).
Sources
- 1. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 2. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. API SYNTHESIS INTERNATIONAL: Talazoparib [apisynthesisint.blogspot.com]
- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
